N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide
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Overview
Description
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chlorobenzene-1-carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorobenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then refluxed, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include benzenesulfonic acids.
Reduction: Products include benzenesulfinamides.
Scientific Research Applications
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-2-chlorobenzene-1-carboxamide
- N-(benzenesulfonyl)-2-chlorobenzene-1-sulfonamide
- N-(benzenesulfonyl)-2-chlorobenzene-1-thioamide
Uniqueness
N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C13H11ClN2O2S |
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Molecular Weight |
294.76 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |
InChI Key |
YISVIKOTBAHCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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